molecular formula C23H15ClN2O2S B5117097 N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B5117097
M. Wt: 418.9 g/mol
InChI Key: POJZMJNPHQACRG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the brain, and modulate the activity of certain neurotransmitters. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide in laboratory experiments include its synthetic nature, which allows for precise control over the concentration and purity of the compound. Additionally, the compound has been extensively studied and has shown promising results in various fields of research. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is the development of new derivatives of the compound that may have improved efficacy and safety profiles. Additionally, further studies are needed to determine the potential of the compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, studies are needed to determine the long-term effects of the compound on the body and its potential for use in clinical settings.
In conclusion, N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of the compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-bromobenzyl chloride, followed by the reaction of the resulting product with 3-chloro-1-benzothiophene-2-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used in studies related to cancer, neurodegenerative diseases, and cardiovascular diseases. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the brain.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2S/c24-20-16-5-1-4-8-19(16)29-21(20)22(27)25-13-14-9-11-15(12-10-14)23-26-17-6-2-3-7-18(17)28-23/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZMJNPHQACRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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